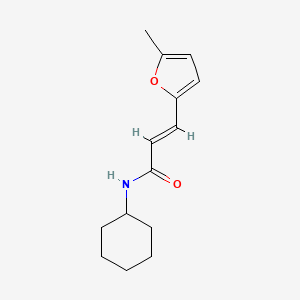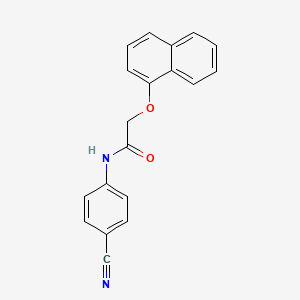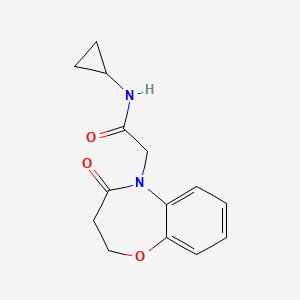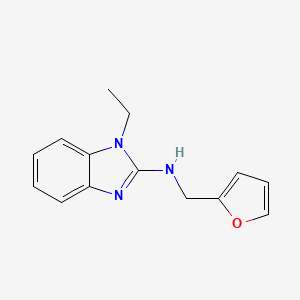
2-bromo-N-cyclopropyl-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-cyclopropyl-5-fluorobenzamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is of interest because of its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. In
Applications De Recherche Scientifique
2-bromo-N-cyclopropyl-5-fluorobenzamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of cancer. This compound has been shown to be effective against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-bromo-N-cyclopropyl-5-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound may also have neuroprotective effects, which could make it a valuable tool for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have anti-cancer properties, as well as neuroprotective effects. Additionally, this compound may also have anti-inflammatory and antioxidant properties, which could make it useful for the treatment of a wide range of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-cyclopropyl-5-fluorobenzamide in lab experiments is its versatility. This compound can be used to study a wide range of biochemical and physiological processes, making it a valuable tool for researchers in many different fields. However, there are also some limitations to using this compound. For example, it can be difficult to obtain in large quantities, and it may be expensive to synthesize.
Orientations Futures
There are many potential future directions for research involving 2-bromo-N-cyclopropyl-5-fluorobenzamide. One area of research that is particularly promising is the development of new cancer treatments. This compound has shown promise in the treatment of certain types of cancer cells, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Additionally, this compound could also be used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and could potentially lead to the development of new treatments for these conditions. Finally, researchers could also explore the potential applications of this compound in other areas of medicine, such as anti-inflammatory and antioxidant therapies.
In conclusion, this compound is a valuable tool for scientific research due to its unique structure and properties. This compound has a wide range of potential applications in the study of cancer, neurological disorders, and other diseases and conditions. While there are some limitations to using this compound, its versatility and potential for future research make it an exciting area of study for scientists and researchers.
Méthodes De Synthèse
The synthesis of 2-bromo-N-cyclopropyl-5-fluorobenzamide involves several steps. First, 2-bromo-5-fluorobenzoic acid is reacted with cyclopropylamine to form the corresponding amide. The amide is then treated with thionyl chloride to yield the desired product. The synthesis of this compound is relatively straightforward and can be performed on a small scale in a standard laboratory setting.
Propriétés
IUPAC Name |
2-bromo-N-cyclopropyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWLUGLZIJNYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)


![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)



![N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)
![(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7644529.png)



![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)
![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)